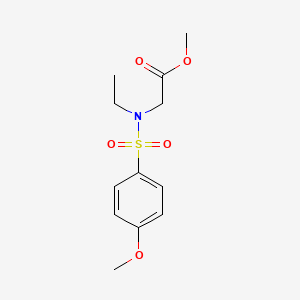
Methyl 2-(N-ethyl-4-methoxyphenylsulfonamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(N-ethyl-4-methoxyphenylsulfonamido)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MEM and is a sulfonamide derivative that has been synthesized using various methods. MEM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of MEM is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. MEM has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
MEM has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antitumor and antimicrobial effects. In addition, MEM has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
MEM has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. It also has a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, MEM also has some limitations. It has a relatively short half-life, which can make it difficult to use in certain experiments. In addition, it can be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for research involving MEM. One area of research is the development of new sulfonamide derivatives with improved pharmacological properties. Another area of research is the investigation of the role of sulfonamides in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, there is a need for further research into the mechanism of action of MEM and other sulfonamide derivatives, as well as their potential applications in various fields of scientific research.
Conclusion
In conclusion, Methyl 2-(N-ethyl-4-methoxyphenylsulfonamido)acetate is a valuable tool for studying various biological processes in scientific research. It has a wide range of biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. While there are some limitations to its use, MEM has several advantages that make it a valuable tool for scientific research. With further research, MEM and other sulfonamide derivatives may have even greater potential for use in various fields of scientific research.
合成法
MEM can be synthesized using various methods, including the reaction of N-ethyl-4-methoxyaniline with chloroacetyl chloride and subsequent reaction with sodium methoxide. Another method involves the reaction of N-ethyl-4-methoxyaniline with chloroacetic acid and subsequent reaction with thionyl chloride. These methods have been optimized to produce high yields of MEM with high purity.
科学的研究の応用
MEM has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. MEM has been used in studies investigating the role of sulfonamides in cancer treatment, as well as in the development of new antibiotics. It has also been used in studies investigating the role of sulfonamides in the treatment of Alzheimer's disease.
特性
IUPAC Name |
methyl 2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-4-13(9-12(14)18-3)19(15,16)11-7-5-10(17-2)6-8-11/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMRMABFXPBCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7694005.png)
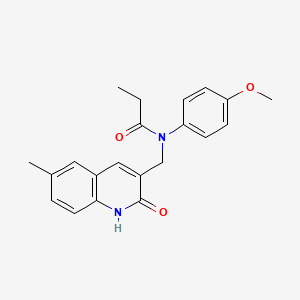
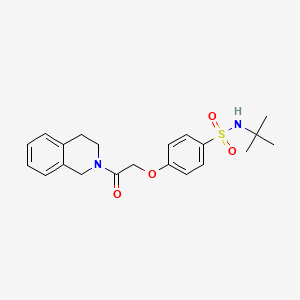
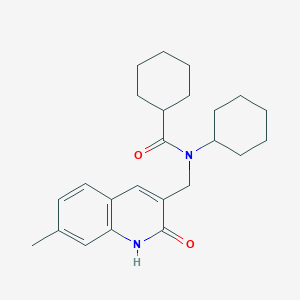

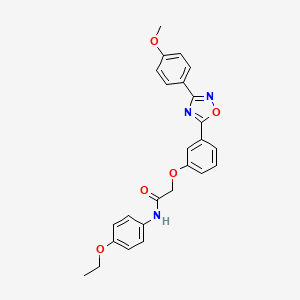
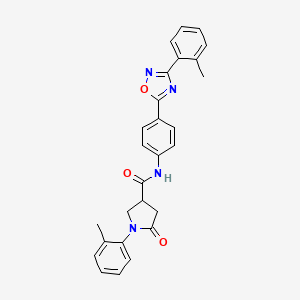


![N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694065.png)


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694074.png)